![molecular formula C5H9NO2S2 B15076917 Glycine, N-[(ethylthio)thioxomethyl]- CAS No. 4596-56-9](/img/structure/B15076917.png)
Glycine, N-[(ethylthio)thioxomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(ethylthio)thioxomethyl]- is a compound with the molecular formula C5H9NO2S2 It is a derivative of glycine, an amino acid, where the amino group is substituted with an ethylthio and thioxomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(ethylthio)thioxomethyl]- can be achieved through the reaction of glycine with O,S-diethyl carbonodithioate. This reaction involves the cleavage of C–S or C–O bonds of the carbonodithioate compound, leading to the formation of the desired product . The reaction conditions typically involve the use of a phase transfer catalyst such as triethyl benzyl ammonium chloride, and the reaction is carried out in an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for Glycine, N-[(ethylthio)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(ethylthio)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(ethylthio)thioxomethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium N-(ethoxythioxomethyl)-β-alaninate: Similar in structure but with an ethoxy group instead of an ethylthio group.
O,S-diethyl carbonodithioate: A precursor in the synthesis of Glycine, N-[(ethylthio)thioxomethyl]-.
Uniqueness
Glycine, N-[(ethylthio)thioxomethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
4596-56-9 |
|---|---|
Molekularformel |
C5H9NO2S2 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
2-(ethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |
InChI-Schlüssel |
OEVJJBPEVKMYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
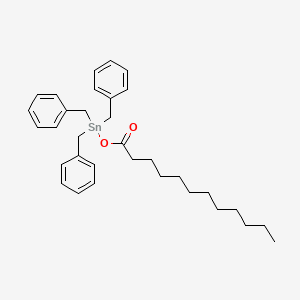
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
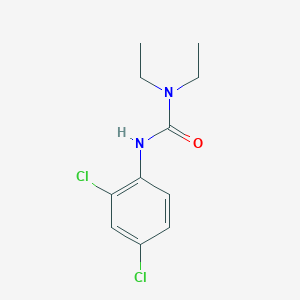
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

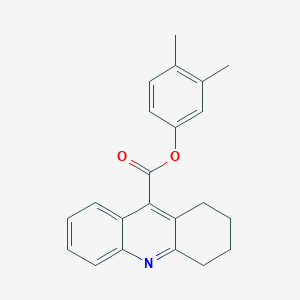
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)

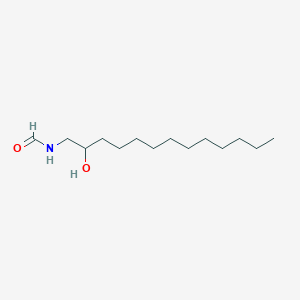
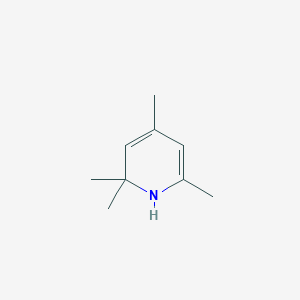
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
